
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex molecule featuring several functional groups and structural motifs, including azepan (a seven-membered saturated heterocycle), pyrrol (a five-membered aromatic heterocycle), and oxalamide (a functional group containing two amide groups attached to the same carbon atom, derived from oxalic acid). It belongs to a class of compounds that have been studied for various synthetic and medicinal chemistry applications.
Synthesis Analysis
The synthesis of related compounds often involves constructing the azepine ring through strategies such as 7-endo-trig cyclization of aryl radicals derived from gamma-methylene lactam or cyclodehydration of aldehydes. Methods like the Heck reaction and intramolecular acylation, which typically form six-membered nitrogenated rings, have also been explored (de la Fuente & Domínguez, 2007).
Molecular Structure Analysis
The molecular structure is characterized by hydrogen-bonded supramolecular networks, as demonstrated in closely related compounds. For instance, N,N'-bis(4-pyridylmethyl)oxalamide forms extended networks through intermolecular N-H...N and C-H...O hydrogen bonds (Lee, 2010).
Chemical Reactions and Properties
Compounds within this family can undergo various chemical reactions, including novel acid-catalyzed rearrangements of substituted oxiranes to synthesize di- and mono-oxalamides, showcasing the chemical versatility and reactivity of the oxalamide moiety (Mamedov et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior in different environments. For example, compounds with similar structures have been studied for their crystalline forms and hydrogen-bonding patterns, which significantly influence their physical properties (Balderson et al., 2007).
Scientific Research Applications
Pharmacological Activity Studies
Research on related compounds to N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide has explored their pharmacological activities. For instance, Cignarella et al. (1979) investigated N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine, finding it less active as an adrenolytic and vasodilator compared to its isomer (Cignarella, Loriga, & Paglietti, 1979). Similarly, a study by Mai et al. (2004) on 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides showed the effect of pyrrole-C2 and/or -C4 substitutions on biological activity (Mai et al., 2004).
Chemical Synthesis and Structural Analysis
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the utility of these compounds in the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Additionally, Chen et al. (2023) explored the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as an effective ligand for copper-catalyzed coupling reactions (Chen et al., 2023).
Potential as Chemosensors and Ligands
The compound's structural components, like the pyrrole and azepine rings, are of interest in developing chemosensors and ligands. Aysha et al. (2021) synthesized a new colorimetric chemosensor using pyrrolinone ester and azo-pyrazole moieties, demonstrating the compound's utility in detecting metal cations (Aysha et al., 2021).
Applications in Catalysis and Material Science
Compounds with similar structural elements have been used in catalysis and material science. Kermagoret and Braunstein (2008) explored nickel complexes with ligands containing pyridine and phosphine, showing their application in ethylene oligomerization (Kermagoret & Braunstein, 2008).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-26-12-8-9-19(26)20(27-13-6-4-5-7-14-27)16-24-22(28)23(29)25-18-15-17(30-2)10-11-21(18)31-3/h8-12,15,20H,4-7,13-14,16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCKKWDGYJXISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

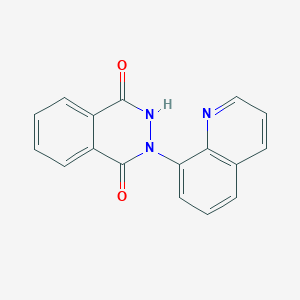
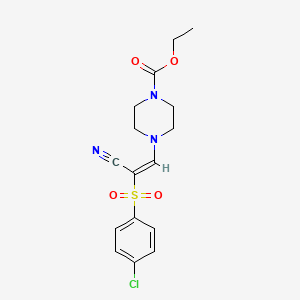
![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)
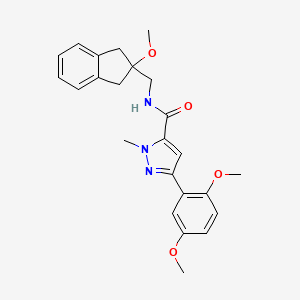
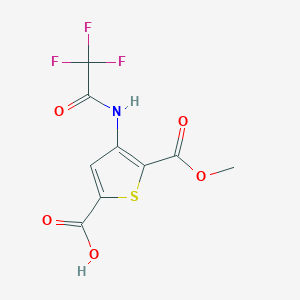
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)
![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)
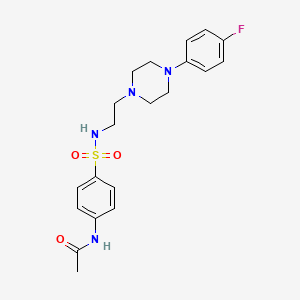
![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)
